molecular formula C7H15NO2 B1421968 (2S)-2-(morpholin-4-yl)propan-1-ol CAS No. 1352306-49-0

(2S)-2-(morpholin-4-yl)propan-1-ol

Cat. No.: B1421968
CAS No.: 1352306-49-0
M. Wt: 145.2 g/mol
InChI Key: GPRXBRDKYYXGEU-ZETCQYMHSA-N
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Description

(2S)-2-(morpholin-4-yl)propan-1-ol: is a chiral compound with a morpholine ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with (S)-propylene oxide and morpholine.

    Reaction Conditions: The reaction involves the nucleophilic opening of the epoxide ring by morpholine under basic conditions.

    Industrial Production Methods: Industrially, the process can be scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-(morpholin-4-yl)propan-1-ol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as tosyl chloride and thionyl chloride are used for substitution reactions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

Quality Control and Assurance

(2S)-2-(morpholin-4-yl)propan-1-ol is utilized in the pharmaceutical industry as a standard for quality control (QC) and quality assurance (QA) during the production of drugs, particularly Timolol, a medication used to treat glaucoma and high blood pressure. Its role as a working standard or secondary reference standard is crucial for ensuring the consistency and safety of drug formulations . The compound is also involved in the Abbreviated New Drug Application (ANDA) process, which is essential for regulatory compliance with the FDA .

Drug Development

The compound has been explored for its potential as a pharmacological agent. It belongs to a class of organic compounds known as phenol ethers, which have been studied for various therapeutic effects. The structure of this compound allows it to interact with biological systems, potentially influencing pathways related to neurotransmission and other physiological processes .

Chemical Properties and Structure

The chemical formula of this compound is C8H17NO2C_8H_{17}NO_2, indicating it contains both alcohol and morpholine functional groups. This unique combination contributes to its solubility and reactivity, making it suitable for various chemical reactions and applications in synthetic organic chemistry.

Case Study: Timolol Formulations

In a study focusing on the formulation of Timolol, this compound was used as an impurity standard to assess the purity of the final product. The results indicated that using this compound helped in maintaining the quality benchmarks set by regulatory authorities, thus enhancing the reliability of the drug .

Potential Therapeutic Uses

Research has indicated that compounds similar to this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The morpholine moiety is known for its ability to cross the blood-brain barrier, which could facilitate the development of central nervous system-targeting therapies .

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.
  • It can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

    (2R)-2-(morpholin-4-yl)propan-1-ol: The enantiomer of (2S)-2-(morpholin-4-yl)propan-1-ol, with similar but distinct biological activities.

    N-methylmorpholine: A structurally related compound with different reactivity and applications.

    Morpholine: The parent compound, which lacks the propanol side chain but shares the morpholine ring structure.

Uniqueness:

  • The presence of the chiral center in this compound imparts unique stereochemical properties, making it valuable for enantioselective synthesis and chiral resolution studies.

Biological Activity

(2S)-2-(morpholin-4-yl)propan-1-ol, a morpholine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research and development in therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for enhancing solubility and bioavailability of drugs. Its chemical structure can be represented as follows:

C6H13N1O1\text{C}_6\text{H}_{13}\text{N}_1\text{O}_1

This structure contributes to its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics.

1. Antimalarial Activity

Recent studies have indicated that morpholine derivatives, including this compound, exhibit significant antimalarial activity. In vitro assays demonstrated that certain analogs showed promising inhibitory effects against Plasmodium falciparum, the causative agent of malaria. For instance, a related compound in the same study achieved an IC50 of 0.98 µM with a selectivity index greater than 60, suggesting that modifications to the morpholine structure can enhance antimalarial efficacy .

2. Opioid Receptor Interaction

Research has highlighted the potential of this compound as a precursor for synthesizing novel analgesics. Docking studies indicated that derivatives of this compound could interact favorably with opioid receptors (μ-, δ-, and κ-opioid receptors), potentially offering pain relief with improved safety profiles compared to traditional opioids like morphine . The synthesis of enantiomerically pure forms has been optimized for better receptor affinity.

3. Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. It has shown promise as an inhibitor of acetylcholinesterase (ACE) and other enzymes involved in neurodegenerative diseases. The structural motifs derived from this compound are crucial in the synthesis of compounds targeting these enzymes .

Case Study: Antimalarial Efficacy

In a comparative study, several morpholine derivatives were screened for their antimalarial properties. Among them, one derivative exhibited potent activity against Plasmodium falciparum, with binding energies significantly higher than the crystallographic ligand used as a reference. The study utilized molecular docking to elucidate the interactions at the target site, revealing critical residues involved in binding .

Case Study: Opioid Analgesics

Another study focused on the synthesis of an ethereal analog derived from this compound aimed at enhancing analgesic properties while reducing dependency risks associated with traditional opioids. The synthesized compound demonstrated improved selectivity towards opioid receptors in preliminary assays .

Data Tables

Biological Activity IC50 / Binding Energy Reference
Antimalarial ActivityIC50 = 0.98 µM
Opioid Receptor BindingDocking scores favorable
ACE InhibitionEnzyme inhibition noted

Properties

IUPAC Name

(2S)-2-morpholin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(6-9)8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRXBRDKYYXGEU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352306-49-0
Record name (2S)-2-(morpholin-4-yl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

LAH powder (1.6 g) was added to a flask while under N2 atmosphere, immediately followed by THF (50 ml). The mixture was chilled to 0° C., methyl 2-morpholin-4-yl-propionate (5 g) was added dropwise to the reaction mixture and stirred at 0° C. After 1 h, the mixture was worked up by adding H2O (44 mL), 2N NaOH (44 mL), then H2O (44 mL, 3×). After 30 min of stirring, the mixture was filtered through Celite® and the organic portion was concentrated in vacuo providing 2-morpholin-4-yl-propanol as a colorless oil.
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
44 mL
Type
solvent
Reaction Step Three
Name
Quantity
44 mL
Type
reactant
Reaction Step Four
Name
Quantity
44 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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